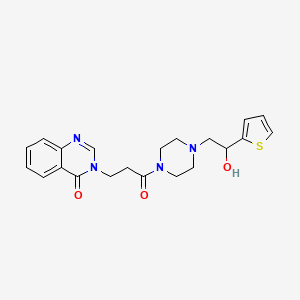
3-(3-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(3-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one" is a novel molecule that appears to be related to a class of compounds with significant biological activity. The related compounds have been studied for their potential as antibacterial agents and antihypertensive agents, indicating a possible pharmacological interest in this class of molecules .
Synthesis Analysis
The synthesis of related quinazoline derivatives typically involves multi-step reactions, starting with the formation of the quinazoline ring followed by the introduction of various substituents. For instance, the synthesis of piperazinyl quinolones involves attaching a N-[2-(thiophen-3-yl)ethyl] group to the piperazine ring at the 7-position of the quinolone ring . Similarly, piperidine derivatives with a quinazoline ring system are prepared through a series of reactions, including esterification and treatment with chloroacetyl chloride . The synthesis of 2-(2-(4-((3,4-dihydro-4-oxo-3-arylquinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid esters is another example, involving stereoselective diazotization, esterification, and subsequent reactions with chloroacetyl chloride and N-Boc piperazine .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a quinazoline ring, which is a fused bicyclic system consisting of a benzene ring and a pyrimidine ring. The presence of a piperazine or piperidine moiety is a common feature in these molecules, which is often linked to the quinazoline core through an alkyl chain . The specific compound would likely have a similar structure, with a hydroxyethyl group and a thiophenyl group attached to the piperazine ring, which is then linked to the quinazoline core.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions depending on their substituents. For example, the stability of a related compound, 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3H)-one, was studied under stress conditions, revealing that it is stable to UV radiation, elevated temperatures, and oxidants but is unstable to hydrolysis in alkaline conditions . This suggests that the compound of interest may also have similar stability profiles and reactivity, particularly towards hydrolysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary widely. However, they generally exhibit good solubility in polar organic solvents and may show varying degrees of stability under different environmental conditions . The antibacterial and antihypertensive activities of these compounds suggest they have specific interactions with biological targets, which are influenced by their molecular structure and physicochemical properties . The pharmacokinetic profiles of such compounds, including their oral bioavailability, are also of interest, as seen in the study of 4-piperazin-1-yl-quinazoline based aryl and benzyl thioureas .
Wissenschaftliche Forschungsanwendungen
Insecticidal Efficacy
Research has explored the synthesis and insecticidal efficacy of novel bis quinazolinone derivatives, indicating potential applications in pest control. The structural features of these compounds were determined through spectral analysis, highlighting the compound's relevance in developing new insecticidal agents (El-Shahawi et al., 2016).
Corrosion Inhibition
Studies have also investigated the compound's derivatives as effective corrosion inhibitors for mild steel in HCl, suggesting its application in protecting industrial materials from corrosion. The research includes weight loss tests, electrochemical techniques, and surface analytical techniques to evaluate the compound's effectiveness (Chen et al., 2021).
Antimicrobial Studies
Several studies have been conducted on the synthesis of amide derivatives of quinolone and their antimicrobial studies, showcasing the compound's potential in combating various bacterial and fungal infections. This application is critical in the development of new antimicrobial agents (Patel et al., 2007).
Eigenschaften
IUPAC Name |
3-[3-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c26-18(19-6-3-13-29-19)14-23-9-11-24(12-10-23)20(27)7-8-25-15-22-17-5-2-1-4-16(17)21(25)28/h1-6,13,15,18,26H,7-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STACNRGRCNLTSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

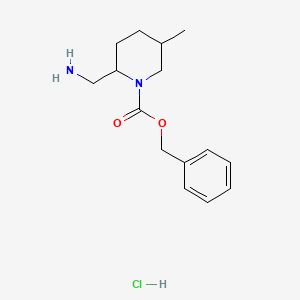
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3007856.png)

![N-benzyl-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3007859.png)
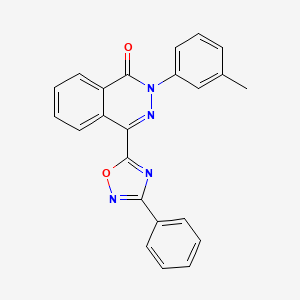
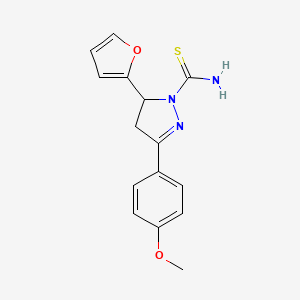
![2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole](/img/structure/B3007863.png)
![N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]prop-2-enamide](/img/structure/B3007866.png)
![N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3007867.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3007871.png)


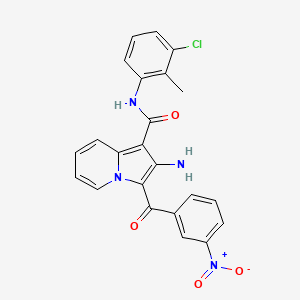
![2-[(3-phenyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3007875.png)